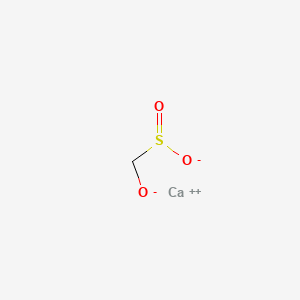
Calcium hydroxymethanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium hydroxymethanesulfinate, also known as Rongalite H, is a chemical compound with the molecular formula C₂H₆CaO₆S₂. It is a calcium salt of hydroxymethanesulfinic acid and is known for its reducing properties. This compound is used in various industrial applications, particularly in the textile and polymer industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium hydroxymethanesulfinate can be synthesized through the reaction of calcium hydroxide with formaldehyde and sulfur dioxide. The reaction typically proceeds as follows: [ \text{Ca(OH)}_2 + 2 \text{CH}_2\text{O} + 2 \text{SO}_2 \rightarrow \text{Ca(HOCH}_2\text{SO}_2)_2 + 2 \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where calcium hydroxide, formaldehyde, and sulfur dioxide are combined under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium hydroxymethanesulfinate undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in many chemical processes.
Substitution: It can participate in substitution reactions where the hydroxymethanesulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome. For example, in acidic conditions, this compound releases formaldehyde and sulfoxylate ions .
Major Products Formed
The major products formed from reactions involving this compound include formaldehyde, sulfoxylate ions, and various substituted compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
Calcium hydroxymethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical syntheses and reactions.
Biology: It is employed in biochemical assays and experiments where reduction reactions are required.
Industry: It is widely used in the textile industry for bleaching and as a reducing agent in polymerization processes
Mécanisme D'action
The mechanism of action of calcium hydroxymethanesulfinate involves its ability to donate electrons, thereby reducing other compounds. This reduction process is facilitated by the release of formaldehyde and sulfoxylate ions under acidic conditions. These ions can then participate in further chemical reactions, making this compound a versatile reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium hydroxymethanesulfinate (Rongalite C): Similar in structure but contains sodium instead of calcium.
Zinc hydroxymethanesulfinate: Contains zinc and is used in similar applications as calcium hydroxymethanesulfinate
Uniqueness
This compound is unique due to its specific calcium ion, which can impart different properties compared to its sodium and zinc counterparts. The calcium ion can influence the solubility, reactivity, and overall effectiveness of the compound in various applications .
Propriétés
Numéro CAS |
12237-18-2 |
|---|---|
Formule moléculaire |
CH2CaO3S |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
calcium;oxidomethanesulfinate |
InChI |
InChI=1S/CH3O3S.Ca/c2-1-5(3)4;/h1H2,(H,3,4);/q-1;+2/p-1 |
Clé InChI |
HVMRYOLXIVYPES-UHFFFAOYSA-M |
SMILES canonique |
C([O-])S(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




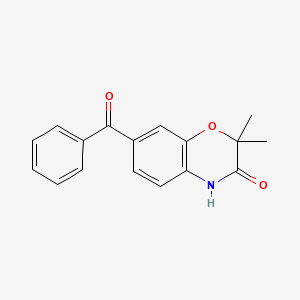
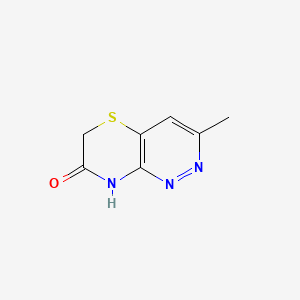



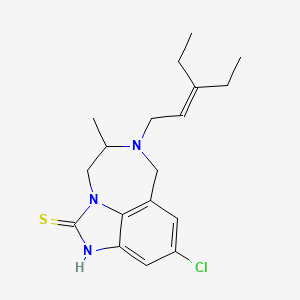
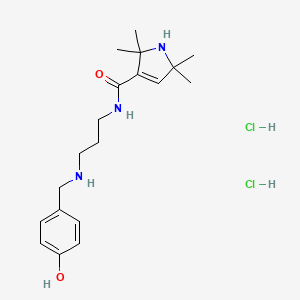

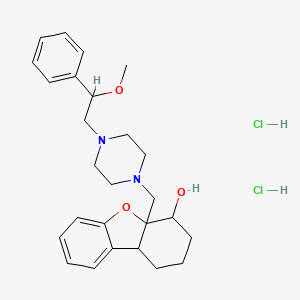
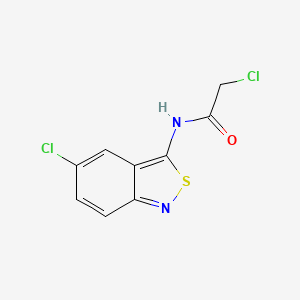
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

